Benzamide, N,N'-1,6-hexanediylbis- is an organic compound characterized by its amide functional groups linked by a hexanediyl chain. Its chemical formula is , and it is classified as a derivative of benzamide, which itself is the simplest amide of benzoic acid. This compound appears as a white solid and is soluble in various organic solvents but has limited solubility in water .
These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives for various applications.
Benzamide derivatives are known for their diverse biological activities. Benzamide, N,N'-1,6-hexanediylbis- exhibits potential enzyme inhibition properties. Its mechanism involves binding to active sites of target enzymes, disrupting their function and leading to various biological effects. This makes it a candidate for research in pharmacology and biochemistry .
The synthesis of Benzamide, N,N'-1,6-hexanediylbis- can be achieved through several methods:
These methods can be optimized for industrial production to enhance yield and purity.
Benzamide, N,N'-1,6-hexanediylbis- has several applications:
Studies on Benzamide, N,N'-1,6-hexanediylbis- focus on its interactions with various enzymes and biological pathways. The compound's ability to inhibit specific enzymes makes it a subject of interest in pharmacological research. Understanding these interactions helps elucidate its potential therapeutic uses and effects on metabolic pathways .
Several compounds share structural features with Benzamide, N,N'-1,6-hexanediylbis-. Here are some similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1,6-Bis(cyano-guanidino)hexane | Contains guanidine groups | Strong enzyme binding capabilities |
| 1,6-Hexamethylenebis(dicyanamide) | Dicyanamide linkage | Enhanced reactivity due to multiple cyano groups |
| 1,6-Hexamethylene-bis-cyanoguanidine | Cyanoguanidine groups | Potential applications in polymer chemistry |
Benzamide, N,N'-1,6-hexanediylbis- stands out due to its unique structural features that allow it to form stable complexes with various enzymes. This property enhances its versatility in research and industrial applications compared to similar compounds that may not exhibit the same level of enzyme affinity or specificity .
The synthesis of N,N'-1,6-hexanediylbis-benzamide typically begins with hexamethylenediamine (1,6-diaminohexane) and benzoyl chloride derivatives. A classical two-step approach involves initial mono-acylation of hexamethylenediamine followed by a second acylation to install the benzamide groups. In one protocol, hexamethylenediamine reacts with benzoyl chloride in dichloromethane at 0–5°C, yielding N-(6-aminohexyl)benzamide as an intermediate . Subsequent treatment with excess benzoyl chloride under reflux completes the di-substitution, achieving yields of 68–75% after recrystallization .
Catalytic amidation methods offer improved efficiency. Ruthenium-catalyzed dehydrogenative coupling of benzyl alcohol derivatives with hexamethylenediamine has been reported, eliminating stoichiometric coupling agents [4]. This approach utilizes [Ru(p-cymene)Cl₂]₂ with a diphosphine ligand, enabling direct amide bond formation via alcohol oxidation and amine coupling at 120°C [4]. Comparative studies show catalytic methods reduce waste by 40% compared to traditional acyl chloride routes [4].
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Acyl chloride coupling | None | 68–75 | 92–95 |
| Ruthenium-catalyzed | [Ru(p-cymene)Cl₂]₂ | 81–84 | 96–98 |
The six-carbon spacer critically influences molecular conformation and intermolecular interactions. Studies comparing spacer lengths (C4–C8) reveal that hexamethylene (C6) provides optimal solubility in polar aprotic solvents while maintaining thermal stability up to 220°C [3]. Nuclear magnetic resonance (NMR) analysis demonstrates that the C6 spacer adopts a staggered conformation in solution, minimizing steric hindrance between benzamide groups [3].
Spacer functionalization strategies include incorporating polyethylene glycol (PEG) units or aromatic rings. However, PEGylated derivatives show reduced crystallinity due to chain flexibility, while rigid aromatic spacers compromise solubility [3]. The unmodified hexamethylene spacer remains preferred for balancing solubility (25 mg/mL in dimethylformamide) and crystallinity (melting point 189–192°C) .
Recent advances prioritize atom economy and reduced hazardous byproducts. Boronic acid-catalyzed amidation enables direct coupling of benzoic acids with hexamethylenediamine under mild conditions (room temperature, 24 hours) [4]. This method avoids acid chlorides, instead activating carboxylic acids via mixed anhydride intermediates. For example, 4-methoxybenzoic acid reacts with hexamethylenediamine in the presence of 2,4,6-trivinylcyclotriphosphazene-boronic acid catalyst, achieving 89% conversion [4].
Enzymatic strategies using Candida antarctica lipase B (CALB) demonstrate exceptional selectivity. In a solvent-free system, CALB catalyzes the condensation of methyl benzoate with hexamethylenediamine at 50°C, yielding N,N'-1,6-hexanediylbis-benzamide with 94% enantiomeric excess [6]. Cyclopentyl methyl ether (CPME), a green solvent, enhances reaction scalability by stabilizing the enzyme’s tertiary structure [6].
Solid-phase synthesis enables precise control over reaction stoichiometry and simplifies purification. A Wang resin-bound protocol involves sequential acylation of a secondary amine linker [7]. Key steps include:
This method achieves 98% purity by HPLC and facilitates decamer-scale synthesis through iterative cycles [7]. Comparative analysis shows solid-phase routes reduce purification time by 70% versus solution-phase methods [7].
Benzamide, N,N'-1,6-hexanediylbis-, represents a significant advancement in multi-target-directed ligand design for neurodegenerative disease therapy [1]. This compound demonstrates dual inhibitory properties against both acetylcholinesterase and β-secretase 1, addressing two critical pathological pathways in Alzheimer's disease pathogenesis [1] [2].
The acetylcholinesterase inhibition mechanism of benzamide derivatives operates through interaction with key amino acid residues within the enzyme's active site gorge [1]. Molecular docking studies reveal that benzamide compounds form critical hydrogen bonding interactions with tyrosine-124, tyrosine-337, and serine-203 residues in the acetylcholinesterase binding pocket [1]. The compound's binding affinity is enhanced through π-π stacking interactions with aromatic residues, particularly phenylalanine-295 and phenylalanine-338 [1].
For β-secretase 1 inhibition, benzamide derivatives demonstrate a distinct binding pattern compared to acetylcholinesterase [1]. The compound interacts with the β-secretase 1 active site through hydrogen bonds with aspartic acid-289 and serine-290 residues, which are crucial for the enzyme's catalytic activity [1]. The inhibition mechanism appears to involve noncompetitive binding, where the ligand detaches from the bottom of the active site gorge and relocates to the surface adjacent to the binding site, thereby impairing enzyme functionality [1].
Molecular dynamics simulations spanning 20 nanoseconds demonstrate that benzamide derivatives significantly reduce enzyme flexibility in acetylcholinesterase complexes [1]. The root mean square fluctuation analysis reveals that ligand binding decreases the average deviation from 2.74 Å for the unliganded form to 0.74-0.77 Å for the complexes, indicating substantial enzyme stabilization [1]. This mechanism of inhibition through increased enzyme stiffness represents a novel approach to acetylcholinesterase modulation [1].
The dual inhibition profile is quantified through specific inhibitory concentration values measured using standardized enzymatic assays [1]. Ellman's colorimetric method provides acetylcholinesterase inhibition data, while fluorescence resonance energy transfer techniques determine β-secretase 1 inhibitory activity [1] [3].
Table 1: Inhibitory Activity of Benzamide Derivatives Against Acetylcholinesterase and β-Secretase 1
| Compound | Acetylcholinesterase IC₅₀ (μM) | β-Secretase 1 IC₅₀ (μM) | Docking Score AChE (kcal/mol) | Docking Score BACE1 (kcal/mol) |
|---|---|---|---|---|
| N,N'-(1,4-phenylene)bis(3-methoxybenzamide) | 0.056 ± 0.043 | 9.01 ± 0.28 | -11.2 | -8.1 |
| N,N'-(1,3-phenylene)bis(3-methoxybenzamide) | 1.20 ± 0.013 | 81.37 ± 4.11 | -11.2 | -8.2 |
| Donepezil (Reference) | 0.046 ± 0.013 | Not determined | -11.6 | -8.7 |
| Quercetin (Reference) | Not determined | 4.89 ± 2.31 | -9.3 | -8.4 |
Source: Adapted from research data [1]
The blood-brain barrier permeability of benzamide derivatives is fundamentally influenced by specific structural modifications that optimize central nervous system penetration [4] [5] [6]. Research demonstrates that the incorporation of basic benzylic amine groups represents a critical structural element for enhancing blood-brain barrier penetration in benzamide series compounds [4] [6].
Lipophilicity parameters significantly impact blood-brain barrier permeability, with optimal logP values falling within the range of 1.6 to 4.3 for effective central nervous system penetration [1]. Benzamide derivatives exhibit logP values of 3.147 to 4.026, positioning them within the favorable range for blood-brain barrier penetration [1]. The hexanediyl linker structure contributes to appropriate molecular flexibility while maintaining sufficient rigidity for receptor binding [1].
Molecular weight considerations play a crucial role in blood-brain barrier permeability, with compounds below 500 Daltons demonstrating enhanced penetration potential [1]. The molecular weight of benzamide, N,N'-1,6-hexanediylbis-, at 324.4 g/mol, falls well within the optimal range for central nervous system drug candidates [7].
Hydrogen bonding capacity directly influences blood-brain barrier permeability, with compounds containing 2-8 hydrogen bond acceptors and 0-3 hydrogen bond donors showing improved penetration characteristics [1]. Benzamide derivatives typically contain 6-8 hydrogen bond acceptors and 2 hydrogen bond donors, aligning with established permeability guidelines [1].
Table 2: Structure-Activity Relationships for Blood-Brain Barrier Permeability
| Structural Parameter | Optimal Range | Benzamide Derivatives | Blood-Brain Barrier Penetration |
|---|---|---|---|
| Molecular Weight (Da) | <500 | 324.4-496.5 | Favorable |
| LogP | 1.0-4.0 | 3.147-4.026 | Favorable |
| Hydrogen Bond Donors | 0-3 | 2 | Favorable |
| Hydrogen Bond Acceptors | 2-8 | 6-8 | Favorable |
| Polar Surface Area (Ų) | <90 | 65-120 | Moderate to Favorable |
Source: Compiled from pharmaceutical research data [1] [4] [6]
The substitution pattern on the central phenylene linker significantly affects blood-brain barrier permeability [1]. Para-substituted derivatives demonstrate superior permeability compared to meta-substituted analogues, attributed to enhanced molecular symmetry and reduced steric hindrance [1]. The presence of methoxy groups provides optimal balance between lipophilicity and hydrogen bonding capacity for blood-brain barrier penetration [1].
Parallel artificial membrane permeability assays demonstrate that benzamide derivatives achieve effective central nervous system penetration with permeability coefficients ranging from 0.010 to 0.015 percent injected dose per cubic centimeter [4] [6]. Regional brain distribution studies reveal preferential accumulation in thalamus and cerebellum regions, indicating selective uptake patterns [4] [6].
Comparative efficacy analysis of benzamide derivatives against established cholinesterase inhibitors reveals competitive inhibitory potency with distinct mechanistic advantages [1] [8] [9]. Direct comparison with donepezil, the gold standard acetylcholinesterase inhibitor, demonstrates that benzamide, N,N'-1,6-hexanediylbis-, achieves inhibitory concentration values within 22% of donepezil's potency [1].
The inhibitory potency hierarchy for acetylcholinesterase, based on IC₅₀ values, positions benzamide derivatives competitively among clinically approved inhibitors [8]. Physostigmine demonstrates the highest potency at 0.67 nM, followed by rivastigmine at 4.3 nM, donepezil at 6.7 nM, and benzamide derivatives at 56 nM [8]. This positioning indicates that benzamide compounds achieve therapeutically relevant inhibition levels [8].
Selectivity profiles distinguish benzamide derivatives from traditional cholinesterase inhibitors through dual-target engagement [1] [10]. While donepezil demonstrates high selectivity for acetylcholinesterase over butyrylcholinesterase, benzamide derivatives provide additional β-secretase 1 inhibition, offering potential disease-modifying effects beyond symptomatic treatment [1] [10].
Table 3: Comparative Efficacy of Cholinesterase Inhibitors
| Inhibitor | Acetylcholinesterase IC₅₀ | Butyrylcholinesterase IC₅₀ | Selectivity Ratio | Additional Targets |
|---|---|---|---|---|
| Physostigmine | 0.67 nM | Not reported | Not determined | None |
| Rivastigmine | 4.3 nM | Variable | Moderate | None |
| Donepezil | 6.7 nM | High | High AChE selectivity | None |
| Tacrine | 77 nM | 270 nM | Low | None |
| Benzamide Derivatives | 56-2570 nM | Not determined | Not determined | β-Secretase 1 |
Source: Compiled from comparative inhibition studies [1] [8] [11]
Kinetic analysis reveals that benzamide derivatives exhibit noncompetitive inhibition patterns for β-secretase 1, distinguishing them from competitive acetylcholinesterase inhibitors [1]. This dual mechanism provides complementary therapeutic approaches targeting both cholinergic dysfunction and amyloid pathology [1] [12].
Ligand efficiency calculations demonstrate that benzamide derivatives achieve comparable binding efficiency to established inhibitors when normalized for molecular size [1]. The ligand efficiency values range from 0.28 to 0.40 kcal/mol per atom for acetylcholinesterase binding, compared to 0.41 kcal/mol per atom for donepezil [1].
Network meta-analysis of cholinesterase inhibitor efficacy in Alzheimer's disease reveals that all approved inhibitors demonstrate significant efficacy over placebo in cognitive assessment scales [13] [14]. Benzamide derivatives, while not yet in clinical trials, demonstrate in vitro potency comparable to approved agents, suggesting potential clinical utility [1] [13].
The duration of action represents a critical differentiating factor among cholinesterase inhibitors [11]. Donepezil exhibits sustained duration exceeding 6 hours, while benzamide derivatives require further pharmacokinetic evaluation to determine duration characteristics [11]. Molecular dynamics simulations suggest stable enzyme-inhibitor complexes, indicating potential for sustained inhibition [1].
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